molecular formula C25H36O3 B12310336 Loxoprofen L-Methol Ester

Loxoprofen L-Methol Ester

Cat. No.: B12310336
M. Wt: 384.6 g/mol
InChI Key: MNUZBJYKHVLXNM-NGSYBMAUSA-N
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Description

Loxoprofen L-Methol Ester is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Loxoprofen is commonly used to treat pain and inflammation in musculoskeletal conditions. The ester form is often used in research and industrial applications due to its unique properties and potential for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Loxoprofen L-Methol Ester involves the esterification of loxoprofen with menthol. This process typically requires the use of a catalyst and an appropriate solvent. The reaction conditions include maintaining a specific temperature and pH to ensure the esterification proceeds efficiently .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Loxoprofen L-Methol Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Loxoprofen L-Methol Ester has a wide range of scientific research applications:

Mechanism of Action

Loxoprofen L-Methol Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the formation of prostaglandins, which mediate pain, fever, and inflammation. The ester form is rapidly metabolized to its active trans-alcohol form, which is a potent and non-selective inhibitor of COX-1 and COX-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loxoprofen L-Methol Ester is unique due to its esterification with menthol, which may enhance its solubility and bioavailability. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

InChI

InChI=1S/C25H36O3/c1-16(2)22-13-8-17(3)14-24(22)28-25(27)18(4)20-11-9-19(10-12-20)15-21-6-5-7-23(21)26/h9-12,16-18,21-22,24H,5-8,13-15H2,1-4H3/t17-,18?,21?,22+,24-/m1/s1

InChI Key

MNUZBJYKHVLXNM-NGSYBMAUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)C2=CC=C(C=C2)CC3CCCC3=O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)C2=CC=C(C=C2)CC3CCCC3=O)C(C)C

Origin of Product

United States

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